molecular formula C19H27ClN4O2S B505366 N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide

Cat. No.: B505366
M. Wt: 411g/mol
InChI Key: QRGOSQMAJDHNIY-UHFFFAOYSA-N
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Description

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring, a phenyl group, and a carbamothioyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-nitroaniline with 4-propanoylpiperazine under specific conditions to form an intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H27ClN4O2S

Molecular Weight

411g/mol

IUPAC Name

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C19H27ClN4O2S/c1-5-16(25)24-10-8-23(9-11-24)15-7-6-13(20)12-14(15)21-18(27)22-17(26)19(2,3)4/h6-7,12H,5,8-11H2,1-4H3,(H2,21,22,26,27)

InChI Key

QRGOSQMAJDHNIY-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C(C)(C)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C(C)(C)C

Origin of Product

United States

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